![molecular formula C5H5ClN2O B1506262 3-Amino-2-chloropyridin-4-OL CAS No. 1242251-52-0](/img/structure/B1506262.png)
3-Amino-2-chloropyridin-4-OL
Overview
Description
3-Amino-2-chloropyridin-4-OL, also known as ACPO, is a chemical compound that has gained much attention in research and industry due to its potential as a useful chemical intermediate in the production of various drugs and agrochemicals . It has a molecular weight of 144.56 .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloropyridin-4-OL is represented by the InChI code1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9)
. This indicates that the molecule consists of a pyridine ring with chlorine, amino, and hydroxyl substituents. Physical And Chemical Properties Analysis
3-Amino-2-chloropyridin-4-OL is a powder with a molecular weight of 144.56 . It is stored at a temperature of 4°C .Safety and Hazards
3-Amino-2-chloropyridin-4-OL is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking immediate medical assistance if swallowed .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Amino-2-chloropyridin-4-OL are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine
Mode of Action
The mode of action of 3-Amino-2-chloropyridin-4-OL is not well-studied. As a pyridine derivative, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the amino and chloro groups on the pyridine ring could influence its binding affinity and selectivity towards certain targets .
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, including acting as ligands for metal ions, participating in hydrogen bonding, and serving as building blocks for larger biomolecules .
Pharmacokinetics
For instance, the presence of the polar amino and chloro groups may enhance its water solubility, potentially influencing its absorption and distribution .
Result of Action
As a pyridine derivative, it may exhibit a range of biological activities depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2-chloropyridin-4-OL. For example, the ionization state of the amino group can change with pH, potentially affecting the compound’s interaction with its targets .
properties
IUPAC Name |
3-amino-2-chloro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBORLQWPRDZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717587 | |
Record name | 3-Amino-2-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloropyridin-4-OL | |
CAS RN |
1242251-52-0 | |
Record name | 3-Amino-2-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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